molecular formula C8H14ClNO2 B3023464 Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 93779-30-7

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B3023464
CAS No.: 93779-30-7
M. Wt: 191.65 g/mol
InChI Key: GEHZXRQNVRDLEB-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.65 g/mol. This compound is known for its utility in various research applications, particularly in the study of angiotensin converting enzyme inhibitors .

Mechanism of Action

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is primarily used in the study of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.

Pharmacokinetics

Like other ace inhibitors, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation , reduced fluid volume , and lower blood pressure . These effects can help alleviate the symptoms of conditions like hypertension and heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, particularly their sodium intake. High sodium intake can counteract the effects of ACE inhibitors. Additionally, the drug’s stability could be affected by factors like temperature and pH .

Preparation Methods

The synthesis of Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride involves several steps. One method includes the preparation of unprotected (2S,3S,6S)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, which is then converted to the hydrochloride salt . The reaction conditions typically involve the use of methanol to dissolve the reaction product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

This compound is widely used in scientific research due to its role as a precursor in the synthesis of angiotensin converting enzyme inhibitors . It is also utilized in the study of various biochemical pathways and molecular interactions. In the field of medicine, Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is valuable for developing new therapeutic agents targeting cardiovascular diseases . Additionally, it finds applications in industrial research for the development of novel chemical processes and materials.

Comparison with Similar Compounds

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as ramipril and other angiotensin converting enzyme inhibitors . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific stereochemistry and its role as a precursor in the synthesis of various therapeutic agents .

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZXRQNVRDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466109
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852468-51-0
Record name Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
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